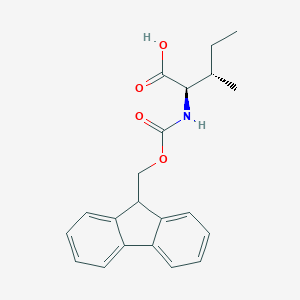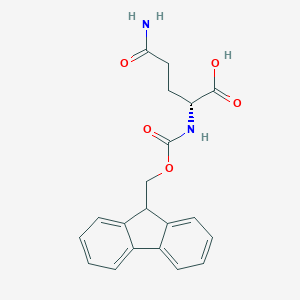
Fmoc-d-allo-ile-oh
Descripción general
Descripción
FMOC-D-allo-Isoleucine is a synthetic compound obtained by replacing the carboxyl group of the naturally occurring amino acid isoleucine with a 9-fluorenylmethyloxycarbonyl (FMOC) group . This FMOC group acts as a protective unit, preventing undesired reactions of the amino acid’s carboxyl group .
Synthesis Analysis
FMOC-D-allo-Isoleucine is used in the synthesis of calpinactam, a multidrug used to treat tuberculosis . The chemical structure of FMOC-D-allo-Isoleucine has been analyzed by spectroscopic methods and found to be labile .Molecular Structure Analysis
The molecular formula of FMOC-D-allo-Isoleucine is C21H23NO4 . It has been demonstrated that the morphologies resulting from self-assembly of FMOC modified aliphatic single amino acids (Fmoc-SAAs) can be controlled .Chemical Reactions Analysis
A simple 1H and 13C NMR spectrometric analysis permits differentiation of isoleucine and allo-isoleucine residues by inspection of the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocentre .Physical And Chemical Properties Analysis
FMOC-D-allo-Isoleucine is a white to off-white powder . Its melting point is between 145-155 °C . The optical rotation is [a]D20 = +12 ± 2º (C=1 in DMF) .Aplicaciones Científicas De Investigación
Fmoc-d-allo-ile-oh: Un Análisis Exhaustivo de las Aplicaciones de Investigación Científica
Síntesis de Péptidos
This compound es muy apreciado en la síntesis de péptidos por su estabilidad y reactividad. El grupo FMOC-D-allo-Isoleucina actúa como un escudo protector para el grupo carboxilo del aminoácido, previniendo reacciones secundarias no deseadas durante el proceso de síntesis. Esto lo convierte en un reactivo esencial para crear cadenas peptídicas precisas sin modificaciones no deseadas .
Preparación de Ciclopéptidos
Este compuesto también se utiliza en la preparación de ciclopéptidos, que simulan estructuras de productos naturales. Los ciclopéptidos tienen diversas aplicaciones, incluyendo el descubrimiento de fármacos, ya que a menudo exhiben actividades biológicas similares a sus contrapartes naturales .
Grupo Protector en la Síntesis de Aminoácidos
Como derivado del grupo protector fluorenilmetilcarbonilo (Fmoc), this compound sirve para proteger las aminas durante la síntesis química. El grupo Fmoc se puede introducir haciendo reaccionar la amina con cloruro de fluorenilmetilcarbonilo (Fmoc-Cl), lo que lo convierte en una herramienta versátil en la química sintética .
Desarrollo de Biomateriales
Las propiedades del compuesto pueden explotarse en el desarrollo de biomateriales, como andamios para la ingeniería de tejidos o componentes de superficies biocompatibles.
Nota: Las aplicaciones enumeradas anteriormente se basan en la información disponible de los resultados de la búsqueda y los usos conocidos de compuestos similares en la investigación científica. Para obtener información más detallada o estudios específicos relacionados con this compound, sería necesaria una investigación adicional y una consulta de expertos.
Santa Cruz Biotechnology - this compound ChemicalBook - this compound Wikipedia - Fluorenylmethyloxycarbonyl protecting group
Mecanismo De Acción
Target of Action
The primary target of Fmoc-D-Allo-Ile-OH is the amine group of amino acids . The compound acts as a protecting group for the amine, preventing undesired reactions during peptide synthesis .
Mode of Action
This compound operates by protecting the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the controlled formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) . It is a temporary protecting group for the amine at the N-terminus in SPPS .
Pharmacokinetics
The pharmacokinetics of this compound are primarily determined by its role in peptide synthesis. The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of this compound’s action is the successful synthesis of peptides, including ones of significant size and complexity . The Fmoc group allows for very rapid and highly efficient synthesis of peptides .
Action Environment
The action of this compound is influenced by the environment in which peptide synthesis occurs. The use of a solution of 20% piperidine in N,N-dimethylformamide (DMF) is typical for Fmoc deprotection in SPPS . The Fmoc group has an approximate half-life of 6 seconds in this solution .
Safety and Hazards
Direcciones Futuras
Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . Therefore, FMOC-D-allo-Isoleucine holds significant value as a reagent in peptide synthesis and diverse scientific research applications .
Análisis Bioquímico
Biochemical Properties
Fmoc-D-allo-Ile-OH holds significant value as a reagent in peptide synthesis and diverse scientific research applications . Its FMOC-D-allo-Isoleucine group serves as a protective shield for the amino acid’s carboxyl group during peptide synthesis, preventing unwanted reactions . This compound finds utility in synthesizing other biologically active compounds, including small molecules, drugs, and proteins .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis . By protecting the carboxyl group of the amino acid during synthesis, it prevents unwanted reactions that could interfere with the formation of the desired peptide .
Molecular Mechanism
The molecular mechanism of this compound involves its FMOC group acting as a protective unit . This prevents undesired reactions of the amino acid’s carboxyl group during peptide synthesis . This protection is crucial for the successful synthesis of peptides, as it prevents the formation of unwanted side products .
Temporal Effects in Laboratory Settings
This compound is renowned for its stability and high reactivity . This makes it a valuable reagent in peptide synthesis and diverse scientific research applications .
Metabolic Pathways
This compound is primarily involved in the metabolic pathway of peptide synthesis . It interacts with the carboxyl group of the amino acid isoleucine, preventing undesired reactions during peptide synthesis .
Propiedades
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVFEIPAZSXRGM-ORAYPTAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426315 | |
| Record name | FMOC-D-allo-Isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118904-37-3 | |
| Record name | FMOC-D-allo-Isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2~{R},3~{S})-2-(9~{H}-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















